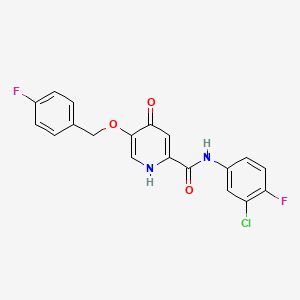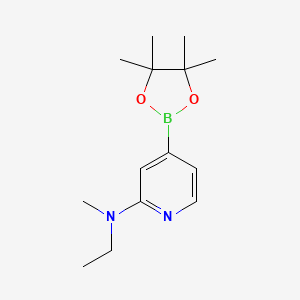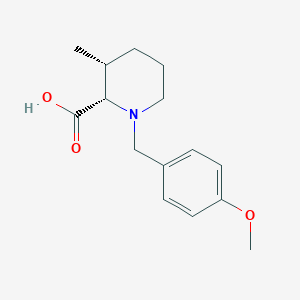![molecular formula C24H22N6O2S B2694210 N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207059-85-5](/img/no-structure.png)
N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is a type of polycyclic aromatic compound with multiple nitrogen atoms . This core is substituted with a 4-methoxyphenyl group, an ethylphenyl group, and an acetamide group containing a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core would likely contribute to the rigidity of the molecule, while the various substituents would influence its overall shape and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to undergo various chemical reactions. For example, pyrazolo[1,5-a]pyrimidines can undergo rhodium-catalyzed asymmetric reductive dearomatization .Wissenschaftliche Forschungsanwendungen
Synthesis and Insecticidal Assessment
- Research Context : Innovative heterocycles, including those similar to N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide, have been synthesized and assessed for insecticidal properties. A study by Fadda et al. (2017) explored the synthesis of various heterocycles, revealing their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Chemical Modification and Pharmacological Potential
- Research Context : Pyrazole and 1,2,4-triazole derivatives, akin to the compound , play a significant role in medicine and pharmacy. Fedotov et al. (2022) highlighted the chemical modification capabilities and pharmacological potential of these derivatives, emphasizing their interaction with various biological targets (Fedotov et al., 2022).
Antimicrobial Activity
- Research Context : Similar compounds have been synthesized and evaluated for their antimicrobial activity. El‐Kazak and Ibrahim (2013) synthesized a series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, demonstrating antimicrobial properties (El‐Kazak & Ibrahim, 2013).
Antifungal and Antimicrobial Properties
- Research Context : The compound's structural relatives have been investigated for antifungal and antimicrobial activities. Saravanan et al. (2010) synthesized novel thiazoles incorporating pyrazole moiety and reported significant anti-bacterial and anti-fungal activities (Saravanan et al., 2010).
Structural Relationships and Biological Activity
- Research Context : Research by Mabkhot et al. (2016) into new heterocycles incorporating a thiophene moiety, structurally similar to the compound , revealed relationships between chemical structure and biological activity, including antimicrobial effects (Mabkhot et al., 2016).
Synthesis and Coordination Complexes
- Research Context : Studies have also delved into the synthesis of pyrazole-acetamide derivatives and their coordination complexes, exploring the effect on self-assembly processes and antioxidant activity, as demonstrated in research by Chkirate et al. (2019) (Chkirate et al., 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine, which is then converted to the second intermediate, 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol. This intermediate is then coupled with 3-ethylbenzoyl chloride to form the final product.", "Starting Materials": [ "4-methoxyaniline", "ethyl 3-bromobenzoate", "sodium azide", "copper(I) iodide", "sodium ascorbate", "thiourea", "3-ethylbenzoyl chloride", "triethylamine", "N,N-dimethylformamide", "acetic acid", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "4-methoxyaniline is reacted with ethyl 3-bromobenzoate in the presence of sodium azide, copper(I) iodide, and sodium ascorbate in N,N-dimethylformamide to form 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "Step 2: Synthesis of 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol", "9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine is reacted with thiourea in acetic acid to form 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol.", "Step 3: Synthesis of N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide", "9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol is reacted with 3-ethylbenzoyl chloride and triethylamine in N,N-dimethylformamide to form N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide." ] } | |
CAS-Nummer |
1207059-85-5 |
Produktname |
N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide |
Molekularformel |
C24H22N6O2S |
Molekulargewicht |
458.54 |
IUPAC-Name |
N-(3-ethylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H22N6O2S/c1-3-16-5-4-6-18(13-16)25-22(31)15-33-24-27-26-23-21-14-20(28-30(21)12-11-29(23)24)17-7-9-19(32-2)10-8-17/h4-14H,3,15H2,1-2H3,(H,25,31) |
InChI-Schlüssel |
ZHKONWYBQDMRCF-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2694130.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2694132.png)




![1-[(4-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2694137.png)


![N-(2,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2694141.png)
![3-[4-(Propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B2694142.png)
![2-Chloro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B2694147.png)
